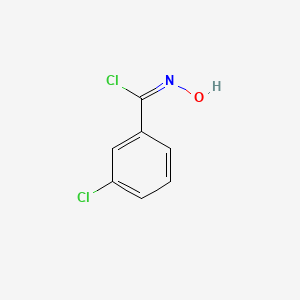3-Chloro-N-hydroxybenzimidoyl chloride
CAS No.: 1431461-66-3
Cat. No.: VC15987070
Molecular Formula: C7H5Cl2NO
Molecular Weight: 190.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1431461-66-3 |
|---|---|
| Molecular Formula | C7H5Cl2NO |
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | (1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |
| Standard InChI | InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |
| Standard InChI Key | WQWDKLMCIBTGKV-JXMROGBWSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chloro-N-hydroxybenzimidoyl chloride features a benzene ring substituted with a chlorine atom at the meta position and a hydroxy-imidoyl chloride group (-C(=NOH)Cl) at the para position. The planar aromatic system allows for π-π interactions, while the electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon. The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents like dimethylformamide (DMF) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | (1E)-3-Chloro-N-hydroxybenzenecarboximidoyl chloride |
| Key Functional Groups | Aryl chloride, Hydroximoyl chloride |
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=N) and 3200 cm⁻¹ (O-H) confirm the hydroximoyl group.
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via chlorination of benzohydroximoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. A solvent-free mechanochemical approach employing Oxone and sodium chloride on acidic silica gel has achieved yields >85% .
Representative Procedure:
-
Chlorination: Benzohydroximoyl chloride (10 mmol) reacts with SOCl₂ (15 mmol) in CCl₄ at 60°C for 6 hours.
-
Workup: The mixture is concentrated, and the residue is purified via column chromatography (hexane:EtOAc, 4:1).
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to optimize safety and efficiency. Solvent-free methods reduce waste, aligning with green chemistry principles .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) to yield derivatives like N-alkylhydroxamides. Triethylamine is often added to scavenge HCl, enhancing reaction rates.
Example:
Cycloaddition Reactions
Under basic conditions, 3-chloro-N-hydroxybenzimidoyl chloride eliminates HCl to form nitrile oxides (RC≡N⁺-O⁻), which undergo [3+2] cycloadditions with alkenes to form isoxazolines .
Mechanism:
-
Dehydrohalogenation: Base-mediated elimination of HCl generates the nitrile oxide.
-
Cycloaddition: Reaction with styrene yields 3,5-diphenylisoxazoline .
Oxidation and Reduction
-
Oxidation: Treatment with Oxone converts the hydroximoyl group to a nitro compound.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) produces primary amines.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s nitrile oxide derivatives are pivotal in synthesizing isoxazoline-based drugs, which exhibit antifungal and anticancer activities . For instance, palladium-catalyzed carboannulation with γ,δ-alkenyl oximes yields nitrones used in neurodegenerative disease research .
Material Science
Incorporation into polymers enhances thermal stability. For example, copolymers with styrene show a 20% increase in glass transition temperature (Tg) compared to pure polystyrene.
Catalysis
Pd-Xantphos complexes derived from 3-chloro-N-hydroxybenzimidoyl chloride catalyze C-N bond formation in Buchwald-Hartwig aminations, achieving turnover numbers (TON) >1,000 .
Comparative Analysis with Structural Analogues
3-Fluoro-N-hydroxybenzimidoyl Chloride
The fluoro analogue (C₇H₅ClFNO) exhibits reduced electrophilicity due to fluorine’s lower electronegativity compared to chlorine. This results in slower substitution kinetics but improved metabolic stability in drug candidates .
Table 2: Halogen Substituent Effects
| Property | 3-Chloro Derivative | 3-Fluoro Derivative |
|---|---|---|
| Electrophilicity (C=O) | High | Moderate |
| Reaction Rate (SNAr) | 0.45 s⁻¹ | 0.28 s⁻¹ |
| Metabolic Half-life | 2.1 hours | 4.8 hours |
N-Hydroxybenzimidoyl Chloride
Removing the chlorine substituent diminishes electrophilic character, limiting utility in cycloadditions but enhancing selectivity in amidation reactions.
Future Research Directions
-
Green Synthesis: Developing biocatalytic routes using halohydrin dehalogenases.
-
Drug Discovery: Screening nitrile oxide libraries against kinase targets.
-
Advanced Materials: Designing flame-retardant polymers via copolymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume